Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl
Description
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate HCl is a spirocyclic compound featuring a fused indene-piperidine core. Its structure includes a tert-butyl carbamate group at the 1'-position, an amino group at the 3-position, and a methoxy substituent at the 6-position of the indene ring. The HCl salt enhances solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C19H29ClN2O3 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
tert-butyl 1-amino-5-methoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H28N2O3.ClH/c1-18(2,3)24-17(22)21-9-7-19(8-10-21)12-16(20)14-6-5-13(23-4)11-15(14)19;/h5-6,11,16H,7-10,12,20H2,1-4H3;1H |
InChI Key |
ANJIOXUQTGQJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 6-Position
The 6-position of the indene ring is a critical site for functional group modifications, influencing physicochemical and biological properties.
Table 1: Substituent Comparison at the 6-Position
Key Observations :
Core Structural Modifications
Spiro[indene-1,4'-piperidine] derivatives exhibit variability in oxidation states and ring substituents.
Table 2: Core Structural Variations
Key Observations :
- Amino vs. Keto Groups: The 3-amino group in the target compound may facilitate hydrogen bonding in biological targets, whereas the 2-keto analogue (CAS 241819-85-2) could serve as a synthetic intermediate for further functionalization .
- Acylated Derivatives : Compounds like 1’-[(1-methylcyclohexyl)carbonyl]-2,3-dihydrospiro[indene-1,4’-piperidine]-2-ol, 3-amine highlight the use of bulky acyl groups to modulate lipophilicity and target engagement .
Biological Activity
Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride (CAS Number: 2177258-05-6) is a complex organic compound recognized for its unique spirocyclic structure. This compound exhibits potential biological activities that warrant detailed exploration, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 422.5 g/mol. Its structure includes a tert-butyl group, an amino group, and a methoxy group, which contribute to its chemical properties and potential biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O7 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 2177258-05-6 |
The biological activity of Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways by binding to these targets, leading to therapeutic effects.
Potential Targets:
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with neurotransmitter receptors, influencing neurological functions.
Biological Activity Studies
Research indicates that Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride has shown promise in various biological assays. Some key findings include:
- Antioxidant Activity : Studies have demonstrated that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary tests suggest that it may possess antimicrobial activity against several bacterial strains.
- Neuroprotective Properties : Research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological effects of Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride:
Case Study 1: Antioxidant Activity
In a controlled study assessing the antioxidant capacity of the compound, it was found to significantly reduce reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting its potential role in neuroprotection.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects on bacterial growth, indicating its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride, a comparison with structurally related compounds is insightful.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 6-methoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine] | Contains an oxo group | Different reactivity due to oxo functionality |
| Tert-butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine] | Contains a bromo substituent | Potentially different biological activity due to halogen presence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
